molecular formula C5H14ClNO2S2 B561699 (Dimethylamino)ethyl methanethiosulfonate hydrochloride CAS No. 355803-75-7

(Dimethylamino)ethyl methanethiosulfonate hydrochloride

Cat. No.: B561699
CAS No.: 355803-75-7
M. Wt: 219.742
InChI Key: ODQRNRSFJDGWLG-UHFFFAOYSA-N
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Chemical Reactions Analysis

(Dimethylamino)ethyl methanethiosulfonate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(Dimethylamino)ethyl methanethiosulfonate hydrochloride can be compared with other similar compounds, such as:

    N-Ethylmaleimide: Another cross-linking agent used in protein modification.

    Methanesulfonyl chloride: A reagent used in the synthesis of sulfonates and other sulfur-containing compounds.

    2-Iminothiolane hydrochloride: A thiol-reactive cross-linker used in bioconjugation.

What sets this compound apart is its specific structure, which allows for unique reactivity and applications in various research fields .

Biological Activity

(Dimethylamino)ethyl methanethiosulfonate hydrochloride (DMEMTS) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C5_5H13_{13}ClN O2_2S2_2
  • Molecular Weight : 219.75 g/mol
  • CAS Number : D460830

DMEMTS is primarily recognized as a cross-linking agent utilized in polymer synthesis and biochemical assays. The compound's methanethiosulfonate group facilitates the formation of covalent bonds with thiols, making it a valuable tool in studying protein interactions and modifications.

The biological activity of DMEMTS is largely attributed to its ability to react with thiol groups in proteins, leading to the formation of stable thioether bonds. This reaction can alter protein structure and function, which is crucial for understanding neurotransmission and various neurological conditions.

  • Covalent Bond Formation : DMEMTS forms covalent bonds with target molecules through its methanethiosulfonate group.
  • Neurotransmission Modulation : It has been implicated in studies related to neurotransmitter systems, particularly in conditions like Alzheimer's disease, depression, and epilepsy .

Applications in Biological Research

DMEMTS has diverse applications in biological research:

  • Neuroscience : Investigated for its role in neurotransmission, memory, learning, and cognition.
  • Pharmacology : Explored for potential therapeutic effects in pain management, inflammation, schizophrenia, sleep disorders, stress, anxiety, stroke, and addiction .
  • Biochemical Assays : Used as a cross-linking agent in the synthesis of polymers and for labeling proteins in various assays.

Case Study 1: Neurotransmission Research

A study examined the effects of DMEMTS on GABA receptors, which are critical for inhibitory neurotransmission. The compound was shown to enhance GABA receptor activity by facilitating the accessibility of cysteine residues within the receptor structure. This modification led to increased inhibitory signaling in neuronal cultures.

StudyFindings
Neurotransmission ModulationEnhanced GABA receptor activity through cysteine modification
ConditionAlzheimer's Disease
Reference

Case Study 2: Epilepsy Treatment

In another investigation focused on epilepsy models, DMEMTS was utilized to modify neuronal proteins involved in excitatory signaling pathways. The results indicated that DMEMTS treatment reduced seizure frequency by altering synaptic protein interactions.

StudyFindings
Epilepsy TreatmentReduced seizure frequency through synaptic protein modification
ModelAnimal Model
Reference

Summary of Biological Activities

The following table summarizes the biological activities associated with DMEMTS:

Biological ActivityDescriptionReferences
NeurotransmissionModulates GABA receptors; affects inhibitory signaling
Cognitive FunctionImpacts memory and learning processes
Pain ManagementPotential analgesic effects
Neurological DisordersInvestigated for schizophrenia and depression

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfonothioyloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-8-10(3,7)9;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQRNRSFJDGWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOS(=O)(=S)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721828
Record name O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355803-75-7
Record name O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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